

Application Notes and Protocols: Synthesis of 8-Methoxy-3-methylquinoline from 8-Hydroxyquinoline

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Compound of Interest

Compound Name: **8-Methoxy-3-methylquinoline**

Cat. No.: **B156204**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **8-Methoxy-3-methylquinoline**, a valuable scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the synthesis of 3-Methyl-8-hydroxyquinoline via the Doeblner-von Miller reaction, followed by O-methylation to yield the final product.

Applications and Significance

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 3-position and a methoxy group at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold, making **8-Methoxy-3-methylquinoline** an attractive building block for the synthesis of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)
8-Hydroxyquinoline	C ₉ H ₇ NO	145.16	73-76	-
3-Methyl-8-hydroxyquinoline	C ₁₀ H ₉ NO	159.18	Not specified	~60-70
8-Methoxy-3-methylquinoline	C ₁₁ H ₁₁ NO	173.21	Not specified	>80

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-8-hydroxyquinoline via Doeblner-von Miller Reaction

This protocol outlines the synthesis of the intermediate compound, 3-Methyl-8-hydroxyquinoline, from 2-aminophenol and crotonaldehyde.

Materials:

- 2-Aminophenol
- Crotonaldehyde
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Ethanol
- Water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-aminophenol in dilute hydrochloric acid.
- Cool the solution in an ice bath.
- Slowly add crotonaldehyde to the stirred solution from the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours.
- Cool the reaction mixture and neutralize it with a solution of sodium hydroxide until a precipitate is formed.
- Collect the precipitate by filtration, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure 3-Methyl-8-hydroxyquinoline.

Step 2: Synthesis of 8-Methoxy-3-methylquinoline by O-Methylation

This protocol describes the methylation of the hydroxyl group of 3-Methyl-8-hydroxyquinoline to yield the final product.

Materials:

- 3-Methyl-8-hydroxyquinoline
- Dimethyl sulfate (DMS) or Methyl iodide (CH_3I)
- Anhydrous Potassium Carbonate (K_2CO_3)
- Acetone or N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate

- Brine solution

Procedure:

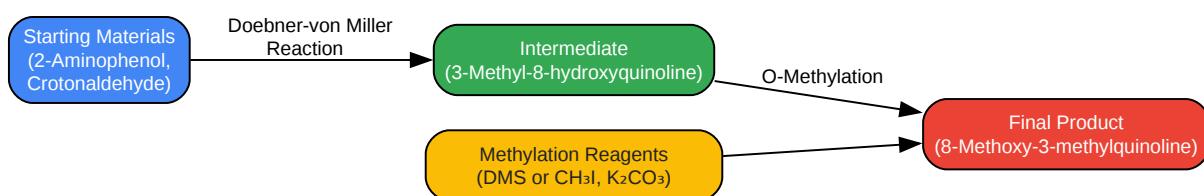
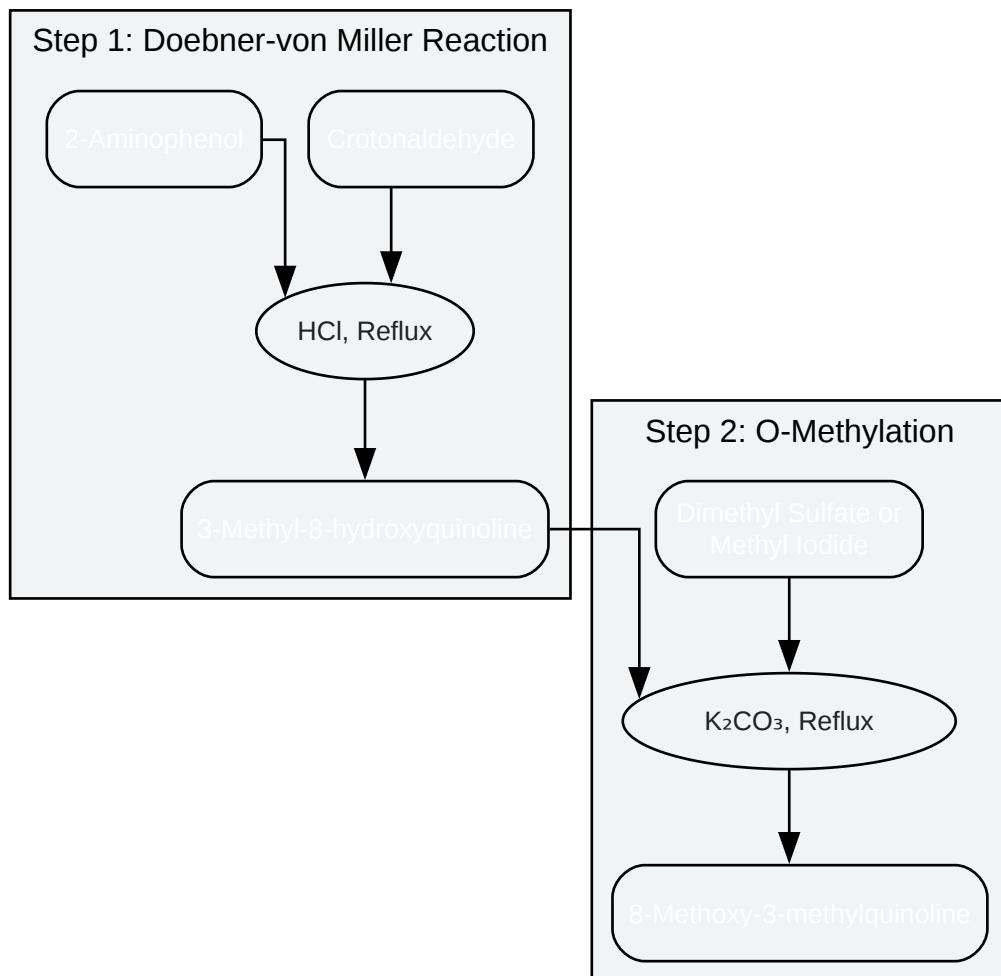
- To a solution of 3-Methyl-8-hydroxyquinoline in acetone or DMF, add anhydrous potassium carbonate.
- Stir the suspension at room temperature for 30 minutes.
- Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude **8-Methoxy-3-methylquinoline**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture).

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of **8-Methoxy-3-methylquinoline**.

Synthetic Pathway to 8-Methoxy-3-methylquinoline

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